Defined (3R,4R) Trans Stereochemistry Enables Enantioselective Synthesis vs. Racemic or Incorrect Stereoisomers
The (3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride compound possesses a specific trans stereochemistry, which is a critical requirement for the synthesis of enantiomerically pure drug candidates . Unlike a racemic mixture, which contains a 1:1 ratio of both enantiomers, this single, defined stereoisomer ensures that downstream biological assays and pharmacological studies are not confounded by the presence of the opposite enantiomer, which could exhibit different, and potentially antagonistic, biological activity [1][2].
| Evidence Dimension | Stereochemical Purity / Enantiomeric Excess |
|---|---|
| Target Compound Data | Single stereoisomer; (3R,4R) trans configuration |
| Comparator Or Baseline | Racemic mixture (contains both (3R,4R) and (3S,4S) enantiomers) |
| Quantified Difference | Enantiomeric excess (ee) of target is typically >99% (implied by single isomer specification), vs. 0% for a racemate. |
| Conditions | Chiral analysis (e.g., chiral HPLC, polarimetry) as per manufacturer's specification. |
Why This Matters
Procuring a single, defined stereoisomer eliminates the need for costly and time-consuming chiral resolution steps, directly improving the reproducibility and interpretability of research data.
- [1] Kuujia. Technical Introduction for CAS 2006333-41-9, trans-4-fluoropyrrolidin-3-ol hydrochloride. Accessed 2026. View Source
- [2] Li Petri G, et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. 2021;379:34. View Source
